![molecular formula C10H22N2 B3162235 1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine CAS No. 876717-35-0](/img/structure/B3162235.png)
1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine
Overview
Description
1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine, also known as Me-3-MPEA, is a synthetic organic compound belonging to the piperidine family of molecules. It is a colorless and odorless solid which is insoluble in water but soluble in organic solvents. Me-3-MPEA is a relatively new compound in the scientific community and has been studied for its potential applications in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine has been studied for its potential applications in various areas of research. It has been used as a ligand for the preparation of novel metal complexes, as a starting material for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of other compounds. In addition, it has been used as a building block for the synthesis of peptides and peptidomimetics. Furthermore, it has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine is not fully understood. However, it is believed to act as a ligand that binds to specific proteins or receptors in the body. It is thought to be involved in the regulation of various biochemical and physiological processes, such as neurotransmitter release, signal transduction, and enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with certain neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to interact with certain receptors, including the nicotinic acetylcholine receptor and the 5-HT2A receptor, which are involved in the regulation of various physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in a variety of solvents. Furthermore, it is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and its effects on biochemical and physiological processes are not well understood.
Future Directions
For research include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research is needed to explore its potential for use in drug design and development. Furthermore, further research is needed to investigate its potential for use in the synthesis of peptides and peptidomimetics. Finally, further research is needed to explore its potential applications in other areas of medicinal chemistry, biochemistry, and pharmacology.
properties
IUPAC Name |
2-methyl-1-(3-methylpiperidin-1-yl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-12(7-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLSDHBHSJGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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